molecular formula C32H12BF20N B044202 N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate CAS No. 118612-00-3

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

Cat. No.: B044202
CAS No.: 118612-00-3
M. Wt: 801.2 g/mol
InChI Key: BRHZQNMGSKUUMN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is an organic compound with the chemical formula C₃₂H₁₂BF₂₀N. It is known for its unique properties and applications in various fields of chemistry and materials science. This compound is often used as a catalyst or co-catalyst in polymerization reactions and has gained attention for its role in the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate can be synthesized through the reaction of N,N-dimethylaniline with pentafluorophenylboronic acid esters. The reaction typically takes place in an organic solvent under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization and other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps to ensure high purity and yield, such as advanced purification methods and quality control measures. The compound is often produced in bulk quantities for use in various applications, including catalysis and materials science .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal complexes, organic solvents, and other boron-containing compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in polymerization reactions, the compound can help produce high-molecular-weight polymers with specific properties .

Scientific Research Applications

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate exerts its effects involves its ability to form coordination complexes with metals. These complexes enhance the electrophilicity of the metal active sites, facilitating the coordination with olefin monomers and improving catalytic performance. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile catalyst in polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate stands out due to its high stability and efficiency as a catalyst in polymerization reactions. Its ability to form stable coordination complexes with metals and its unique structural properties make it a valuable compound in the development of advanced materials and catalytic processes .

Properties

IUPAC Name

dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZQNMGSKUUMN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C[NH+](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12BF20N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026412
Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118612-00-3
Record name Dimethylanilinium tetrakis(pentafluorophenyl)borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118612-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118612003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name hydrogen N,N-dimethylaniline tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLANILINIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8R86L92ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thereafter, lithium tetrakis(pentafluorophenyl)borate (16 mmol) was reacted with dimethylaniline hydrochloride (16 mmol) in water, to obtain 11.4 mmol of dimethylanilinium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Reactant of Route 2
Reactant of Route 2
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Reactant of Route 3
Reactant of Route 3
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Reactant of Route 4
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Reactant of Route 5
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Reactant of Route 6
N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.